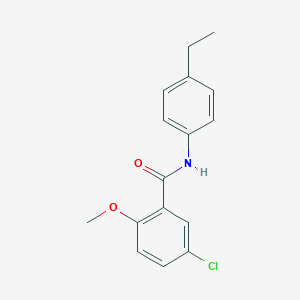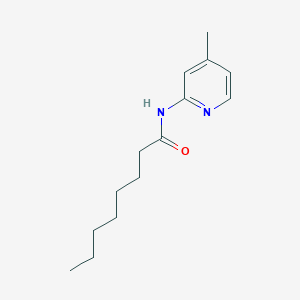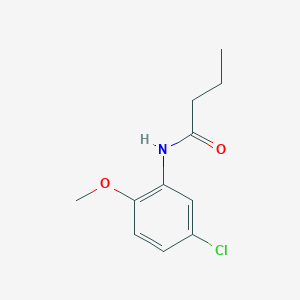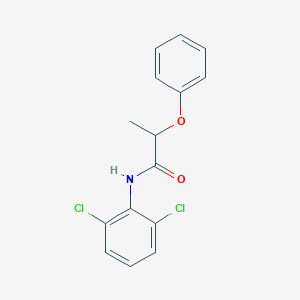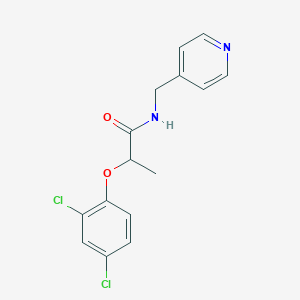
2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
作用機序
2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide increases insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. This results in improved glucose homeostasis and reduced blood glucose levels. 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide also activates the leptin signaling pathway in the hypothalamus, which reduces food intake and body weight.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces food intake and body weight in obese mice. In addition, 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has been shown to enhance energy expenditure and thermogenesis in brown adipose tissue, which may contribute to its anti-obesity effects.
実験室実験の利点と制限
One advantage of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide is that it is a selective inhibitor of PTP1B, which minimizes off-target effects. However, 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has relatively low potency and requires high concentrations to achieve significant inhibition of PTP1B. In addition, 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of interest is the investigation of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, there is potential for the development of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide-based therapeutics for the treatment of type 2 diabetes and obesity.
合成法
The synthesis of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide involves several steps. First, 2,4-dichlorophenol is reacted with chloroacetyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with pyridine-4-carboxaldehyde to form the corresponding Schiff base. Finally, the Schiff base is reduced with sodium borohydride to yield 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide. The purity of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B has been identified as a key regulator of insulin signaling, and inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has also been shown to reduce food intake and body weight in obese mice, suggesting that it may have potential as an anti-obesity agent.
特性
分子式 |
C15H14Cl2N2O2 |
|---|---|
分子量 |
325.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-10(21-14-3-2-12(16)8-13(14)17)15(20)19-9-11-4-6-18-7-5-11/h2-8,10H,9H2,1H3,(H,19,20) |
InChIキー |
UVZHHILDYPCOAJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



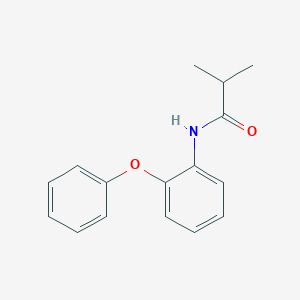
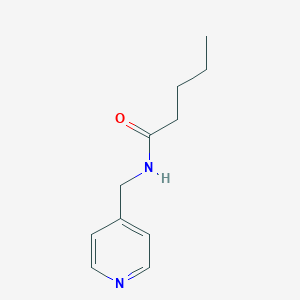
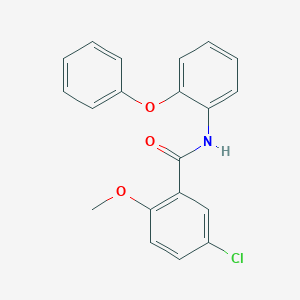
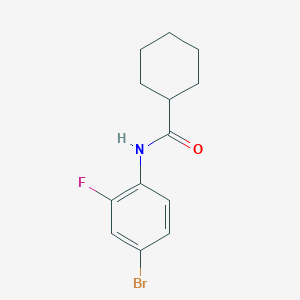

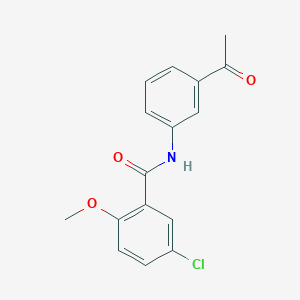
![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)


![N-{2-methyl-5-[(2-phenoxypropanoyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B291420.png)
